Bienvenue dans la boutique en ligne BenchChem!

N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide

Mcl-1 inhibitor Bcl-2 family selectivity fluorescence polarization assay

N-(4-Hydroxynaphthalen-1-yl)benzenesulfonamide (CAS 36942-42-4) is a small-molecule benzenesulfonamide derivative (C₁₆H₁₃NO₃S, MW 299.34) that was identified as a validated hit from high-throughput screening against the antiapoptotic Bcl-2 family protein Mcl-1. The compound binds to the BH3-binding groove of Mcl-1 with a Ki of 1.55 ± 0.18 μM and exhibits a selectivity profile across Bcl-2 family members, with ~35-fold selectivity over Bcl-2 and ~64-fold over Bcl-xL.

Molecular Formula C16H13NO3S
Molecular Weight 299.3 g/mol
CAS No. 36942-42-4
Cat. No. B184098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxynaphthalen-1-yl)benzenesulfonamide
CAS36942-42-4
Molecular FormulaC16H13NO3S
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O
InChIInChI=1S/C16H13NO3S/c18-16-11-10-15(13-8-4-5-9-14(13)16)17-21(19,20)12-6-2-1-3-7-12/h1-11,17-18H
InChIKeyAJVUJXJDOGXUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxynaphthalen-1-yl)benzenesulfonamide (CAS 36942-42-4): Procurement-Relevant Baseline for a Selective Mcl-1 Inhibitor Scaffold


N-(4-Hydroxynaphthalen-1-yl)benzenesulfonamide (CAS 36942-42-4) is a small-molecule benzenesulfonamide derivative (C₁₆H₁₃NO₃S, MW 299.34) that was identified as a validated hit from high-throughput screening against the antiapoptotic Bcl-2 family protein Mcl-1. The compound binds to the BH3-binding groove of Mcl-1 with a Ki of 1.55 ± 0.18 μM and exhibits a selectivity profile across Bcl-2 family members, with ~35-fold selectivity over Bcl-2 and ~64-fold over Bcl-xL [1]. Independently, it was identified as a screening hit that exhibits irreversible inhibition of the BH3-binding activity of MCL-1ΔNΔC [2]. The compound serves as the parent scaffold for a class of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides that have been extensively characterized as selective Mcl-1 inhibitors [1].

Why Generic Substitution Fails for N-(4-Hydroxynaphthalen-1-yl)benzenesulfonamide in Mcl-1-Targeted Research


In-class Mcl-1 inhibitors such as MIM1, UMI-77, and A-1210477 cannot be treated as interchangeable with N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide due to three critical points of differentiation: (i) the compound binds Mcl-1 via a distinct naphthalene-thiophene pharmacophore occupying the h2 and h3 hydrophobic pockets, yielding a binding efficiency index (BEI) of 14.7 that structurally diverges from the thiazolyl core of MIM1 [1]; (ii) the compound irreversibly modifies Mcl-1 [2], a mechanism absent in reversible inhibitors such as MIM1 [3]; and (iii) the quantitative selectivity window over Bcl-2 (35-fold) and Bcl-xL (64-fold) differs from MIM1, which shows IC₅₀ > 50 μM for Bcl-xL but has not been systematically profiled across all five antiapoptotic Bcl-2 family members [4]. These differences carry direct consequences for experimental design in apoptosis research, where off-target Bcl-2/Bcl-xL engagement confounds data interpretation in Mcl-1-dependent systems. Procurement decisions predicated solely on nominal target overlap without accounting for mechanism, selectivity, and scaffold origin will introduce uncontrolled variables into downstream biological studies.

Quantitative Evidence Guide: N-(4-Hydroxynaphthalen-1-yl)benzenesulfonamide vs. Closest Comparators


Mcl-1 Binding Affinity and Selectivity Window Across the Bcl-2 Family: Compound 1 vs. MIM1

In a fluorescence polarization (FP) competitive binding assay, compound 1 (N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide) bound to recombinant human Mcl-1 with a Ki of 1.55 ± 0.18 μM. The selectivity profile, determined across four other antiapoptotic Bcl-2 family members using optimized competitive FP-based assays for each protein, revealed Ki values of 6.14 ± 1.0 μM (Bfl-1/A1), 37.53 ± 7.96 μM (Bcl-w), 54.65 ± 9.56 μM (Bcl-2), and 99.00 ± 22.63 μM (Bcl-xL) [1]. The comparator MIM1, a thiazolyl-substituted Mcl-1 inhibitor discovered via a similar competitive FP screen, exhibits an IC₅₀ of 4.72 μM for Mcl-1 and shows no activity against Bcl-xL (IC₅₀ > 50 μM) [2], but has not been systematically profiled across all five Bcl-2 family members. While MIM1's Bcl-xL selectivity appears numerically higher, compound 1 provides a complete selectivity fingerprint, enabling researchers to account for potential Bfl-1/A1 engagement, which is only ~4-fold less potent than Mcl-1 binding.

Mcl-1 inhibitor Bcl-2 family selectivity fluorescence polarization assay apoptosis BH3 mimetic

Irreversible Covalent vs. Reversible Inhibition Mechanism: Compound 1 vs. MIM1

N-(4-Hydroxynaphthalen-1-yl)benzenesulfonamide (CAS 36942-42-4) was identified as a small-molecule screening hit that exhibited irreversible inhibition of the BH3-binding activity of MCL-1ΔNΔC in a fluorescence polarization dilutional binding assay [1]. This irreversible mechanism was exploited through the development of MAIM1 (MCL-1 Allosteric Inhibitor Molecule 1), a naphthoquinone tosylimine derivative that covalently modifies C286 of Mcl-1 at an allosteric site distant from the canonical BH3-binding groove, thereby rigidifying the Mcl-1 structure and preventing conformational adaptation to BH3 ligands [2]. In contrast, MIM1 is a reversible inhibitor that competes directly for the BH3-binding groove without covalent modification [3]. The irreversible nature of the parent compound provides a distinct pharmacological profile—prolonged target residence time and potential for washout-resistant pharmacology—that is mechanistically inaccessible to reversible comparators such as MIM1.

covalent inhibitor irreversible inhibition Mcl-1 allosteric modulation C286 modification target engagement

Binding Efficiency Index (BEI): Ligand Efficiency Comparison Relative to Molecular Weight

The binding efficiency index (BEI) of compound 1, calculated as the ratio of pKi (5.81) to molecular weight (299.34 Da), is 14.7 [1]. This value was highlighted by the authors as encouraging for further scaffold optimization and compares favorably to typical fragment and lead-like benchmarks. While a direct BEI for MIM1 (MW 347.43) has not been explicitly reported, its pIC₅₀ (estimated from IC₅₀ = 4.72 μM → pIC₅₀ ≈ 5.33) yields an approximate BEI of 15.3, indicating comparable ligand efficiency. However, the key differentiation lies in the scaffold's synthetic tractability: the naphthalene-sulfonamide core of compound 1 permits modular diversification via Suzuki-Miyaura coupling at the 3-position, as demonstrated by the comprehensive SAR campaign that generated 38 analogs with Mcl-1 binding affinities ranging from Ki = 0.17 μM to >100 μM [1]. This systematic derivatization pathway is not available to the thiazolyl scaffold of MIM1 without de novo synthetic route design.

binding efficiency index ligand efficiency lead optimization fragment-based drug design Mcl-1

Structural Binding Mode: Naphthalene-h3 Pocket Occupancy Differentiates from Non-Naphthalene Mcl-1 Inhibitors

Two-dimensional ¹H–¹⁵N HSQC NMR spectroscopy and induced fit docking (IFD) studies using the crystal structure of Mcl-1 in complex with mNOXA BH3 peptide (PDB 2NLA) revealed that the naphthalene ring of compound 1 occupies the h3 hydrophobic pocket of Mcl-1, while the phenylsulfonamide moiety occupies the h2 pocket, mimicking the conserved hydrophobic residues Leu78 and Ile81 of BH3 peptides respectively [1]. The phenolic –OH group forms a hydrogen bond with His224, a residue constituting the h3 pocket of Mcl-1, while the sulfonamide linker does not form specific interactions with the protein, consistent with its role as a conformational spacer [1]. Replacement of the naphthalene core with a phenyl scaffold (compound 24) resulted in complete loss of binding (IC₅₀ > 100 μM in SPR), confirming that naphthalene-mediated hydrophobic contacts at the h3 pocket are essential [1]. This binding mode is structurally distinct from MIM1, which employs a thiazolyl-substituted core and targets the canonical BH3-binding groove without the naphthalene h3-pocket anchor [2].

NMR HSQC induced fit docking BH3-binding groove h3 pocket naphthalene pharmacophore

Recommended Research and Procurement Application Scenarios for N-(4-Hydroxynaphthalen-1-yl)benzenesulfonamide (CAS 36942-42-4)


Selective Mcl-1 Chemical Probe for Apoptosis Pathway Deconvolution

When experimental protocols require selective inhibition of Mcl-1 with a fully characterized selectivity fingerprint across all five antiapoptotic Bcl-2 family members, N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide provides the quantitative selectivity data (35-fold vs. Bcl-2, 64-fold vs. Bcl-xL, 24-fold vs. Bcl-w, 4-fold vs. Bfl-1/A1) necessary to attribute observed apoptotic phenotypes specifically to Mcl-1 engagement [1]. This complete selectivity matrix, established using competitive FP-based assays for each protein, enables rigorous target deconvolution that is not possible with MIM1, whose selectivity has been characterized only against Bcl-xL [2].

Covalent Irreversible Mcl-1 Tool for Washout-Resistant Target Engagement Studies

For cellular and biochemical assays requiring sustained Mcl-1 inhibition beyond washout (e.g., pulse-chase experiments, cell washing protocols, or long-term co-culture systems), the irreversible inhibition mechanism of N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide [3] provides target engagement persistence that reversible inhibitors such as MIM1 cannot achieve. This property is particularly relevant for in vitro models of drug resistance where continuous target suppression is required to assess Mcl-1-dependent survival mechanisms.

Medicinal Chemistry Starting Scaffold for Mcl-1 Inhibitor Optimization Programs

As the parent scaffold of a comprehensive 38-analog SAR series with binding affinities spanning Ki = 0.17 μM to >100 μM [1], N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide is the validated chemical starting point for structure-based optimization of Mcl-1 inhibitors. The modular synthetic route—employing Suzuki-Miyaura coupling at the 3-position of the naphthalene ring—has been fully established and published [1], providing procurement justification for the unsubstituted parent compound as an essential reference standard and synthetic precursor in medicinal chemistry campaigns.

Bcl-2 Family Profiling Reference Standard for Assay Validation

The compound's well-characterized Mcl-1 binding (Ki = 1.55 ± 0.18 μM) and its systematically determined affinity for Bfl-1/A1 (Ki = 6.14 ± 1.0 μM), Bcl-w (Ki = 37.53 ± 7.96 μM), Bcl-2 (Ki = 54.65 ± 9.56 μM), and Bcl-xL (Ki = 99.00 ± 22.63 μM) [1] position it as a calibrated reference standard for validating FP-based Bcl-2 family binding assays. Its irreversible binding to Mcl-1 [3] provides an additional quality control dimension: loss of activity upon dilution confirms the integrity of the irreversible mechanism and can serve as a positive control for covalent inhibitor screening campaigns.

Quote Request

Request a Quote for N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.